molecular formula C28H27NO5 B12468013 propan-2-yl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

propan-2-yl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B12468013
M. Wt: 457.5 g/mol
InChI Key: JRDYPVXBTIUGIU-UHFFFAOYSA-N
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Description

ISOPROPYL 2-[4-(4-TERT-BUTYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE: is a complex organic compound that belongs to the class of phthalimides This compound is characterized by the presence of an isopropyl ester group, a tert-butylphenoxy group, and a phthalimide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 2-[4-(4-TERT-BUTYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE typically involves multiple steps:

    Formation of the Phthalimide Core: The phthalimide core can be synthesized through the reaction of phthalic anhydride with ammonia or primary amines under reflux conditions.

    Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using 4-tert-butylphenol and a suitable leaving group, such as a halide.

    Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide core, potentially converting them to hydroxyl groups.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine, nitric acid, or sulfuric acid.

Major Products

    Oxidation: Hydroperoxides, alcohols, or ketones.

    Reduction: Alcohols or amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

ISOPROPYL 2-[4-(4-TERT-BUTYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

Mechanism of Action

The mechanism of action of ISOPROPYL 2-[4-(4-TERT-BUTYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. This can lead to various biological effects, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-TERT-BUTYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE
  • 4-TERT-BUTYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE

Uniqueness

ISOPROPYL 2-[4-(4-TERT-BUTYLPHENOXY)PHENYL]-1,3-DIOXOISOINDOLE-5-CARBOXYLATE is unique due to the presence of the isopropyl ester group, which can influence its solubility, reactivity, and biological activity. This distinguishes it from other similar compounds that may lack this functional group.

Properties

Molecular Formula

C28H27NO5

Molecular Weight

457.5 g/mol

IUPAC Name

propan-2-yl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C28H27NO5/c1-17(2)33-27(32)18-6-15-23-24(16-18)26(31)29(25(23)30)20-9-13-22(14-10-20)34-21-11-7-19(8-12-21)28(3,4)5/h6-17H,1-5H3

InChI Key

JRDYPVXBTIUGIU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC4=CC=C(C=C4)C(C)(C)C

Origin of Product

United States

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